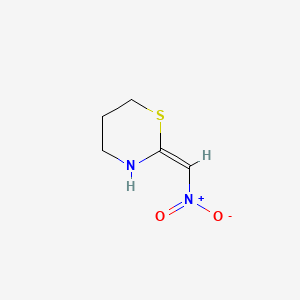

Nithiazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nithiazine is a synthetic compound that belongs to the class of neonicotinoid insecticides. It was first synthesized in the 1970s by Shell (Modesto, CA) and is historically significant as the model molecule for neonicotinoids, a new family of pesticides . This compound acts as an agonist of the nicotinic acetylcholine receptor, affecting the Na/K ionophore in mammals and insects .

準備方法

Nithiazine can be synthesized through various routes. One common method involves the reaction of this compound with malononitrile or ethyl cyanoacetate and benzaldehyde . The synthesized compounds are identified by 1H NMR and IR spectroscopy, and elemental analysis . Industrial production methods are not widely documented due to its limited commercial use.

化学反応の分析

Nithiazine undergoes several types of chemical reactions, including photoreduction and dimer formation in water, producing dimers and nitrile, nitroso, and oxime derivatives . It is unstable under sunlight, leading to the formation of more than 40 breakdown products . Common reagents and conditions used in these reactions include light exposure and aqueous environments.

科学的研究の応用

Nithiazine has been extensively studied for its insecticidal properties. It targets insect nicotinic acetylcholine receptors, making it effective against pests like houseflies and corn earworm larvae . Despite its potential, this compound’s poor photostability has limited its use in broad agricultural applications . Research continues to explore its analogues for improved stability and efficacy .

作用機序

Nithiazine exerts its effects by acting as an agonist of the nicotinic acetylcholine receptor, similar to nicotine . This interaction affects the Na/K ionophore in the neuronal postsynaptic membranes, controlling the flow of Na and K ions . This mechanism disrupts the nervous system of insects, leading to their death.

類似化合物との比較

Nithiazine is compared with other neonicotinoid insecticides such as imidacloprid, nitenpyram, acetamiprid, thiacloprid, thiamethoxam, and clothianidin . While this compound has greater activity against certain pests and lower mammalian toxicity, its rapid degradation under hydrolytic and photolytic conditions limits its commercial use . Other neonicotinoids have been developed to overcome these limitations, offering better stability and broader applications .

特性

CAS番号 |

97190-65-3 |

|---|---|

分子式 |

C5H8N2O2S |

分子量 |

160.20 g/mol |

IUPAC名 |

(2E)-2-(nitromethylidene)-1,3-thiazinane |

InChI |

InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4+ |

InChIキー |

LZTIMERBDGGAJD-SNAWJCMRSA-N |

異性体SMILES |

C1CN/C(=C\[N+](=O)[O-])/SC1 |

正規SMILES |

C1CNC(=C[N+](=O)[O-])SC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)

![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)

acetic acid](/img/structure/B12323114.png)

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)